![molecular formula C15H21NO5 B3059245 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid CAS No. 959576-03-5](/img/structure/B3059245.png)
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has two stereoisomers, (2S,3S) and (2R,3R).
Scientific Research Applications
Enantioselective Synthesis of Neuroactive Compounds
- The compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant AMPA. This process involves coupling with specific intermediates to yield enantiopure products with high effectiveness and specificity (Pajouhesh et al., 2000).
Synthesis of Amino Acid Derivatives for Collagen and Proteins
- It has been applied in synthesizing amino acid derivatives such as (2S,5R)-5-hydroxylysine, significant in collagen and collagen-like proteins. The process demonstrates high yield and excellent diastereoselectivity, showing the compound's value in producing biologically important amino acids (Marin et al., 2002).
Antimicrobial Compound Synthesis
- The compound is a starting material in synthesizing new compounds with significant antimicrobial activities. This highlights its role in developing potential therapeutic agents against various microorganisms (Pund et al., 2020).
Synthesis of Electrophilic Building Blocks
- It is used in preparing electrophilic building blocks for synthesizing enantiomerically pure compounds. This application is crucial in the development of chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).
Catalyst in Amino Acid Protection
- The compound acts as an efficient catalyst in N-tert-butoxycarbonylation of amines, showcasing its role in the protection of amino acids during peptide synthesis. This process is vital in the pharmaceutical and biochemical industries (Heydari et al., 2007).
Peptide Bond Synthesis and Inhibition
- It is instrumental in synthesizing peptide inhibitors of aspartic proteinases, demonstrating its importance in developing pharmaceutical agents targeting specific proteinases (Litera et al., 1998).
Chiral Monomer Synthesis
- The compound is utilized in synthesizing chiral monomers, like N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of stereoregular polyamide. This underscores its utility in polymer science and material engineering (Gómez et al., 2003).
properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMKHRRVLLBPM-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376168 | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959576-03-5 | |
Record name | (αS,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-4-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959576-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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